Thalidomide-O-amido-C8-NHBoc: A Technical Guide for Drug Development Professionals
Thalidomide-O-amido-C8-NHBoc: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C8-NHBoc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). The document details its structure, properties, and its role as a Cereblon (CRBN) E3 ligase ligand. While a specific, publicly available synthesis protocol for this molecule is not detailed in the scientific literature, this guide outlines a plausible multi-step synthesis based on established chemical methodologies for analogous compounds. Furthermore, it describes the general mechanism of action for PROTACs utilizing this linker and provides conceptual diagrams for relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Introduction
Thalidomide-O-amido-C8-NHBoc is a synthetic, bifunctional molecule that plays a pivotal role in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a linker and an E3 ubiquitin ligase-binding moiety in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of Thalidomide-O-amido-C8-NHBoc incorporates a thalidomide derivative, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This is connected via an eight-carbon alkyl chain with an amide linkage to a Boc (tert-butyloxycarbonyl) protected amine. The Boc-protected amine provides a stable, yet readily deprotectable handle for the covalent attachment of a ligand that targets a specific protein of interest, thus completing the PROTAC structure.
Structure and Properties
The chemical structure of Thalidomide-O-amido-C8-NHBoc is characterized by the presence of a phthalimide group, a glutarimide ring (together forming the thalidomide core), a C8 alkyl chain connected via an ether and an amide linkage, and a terminal Boc-protected amine.
Table 1: Physicochemical Properties of Thalidomide-O-amido-C8-NHBoc
| Property | Value | Source |
| CAS Number | 1950635-34-3 | [2][3][4] |
| Molecular Formula | C₂₈H₃₈N₄O₈ | [4] |
| Molecular Weight | 558.62 g/mol | [3] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Soluble in DMSO (predicted) | General chemical knowledge |
| Storage | -20°C for long-term storage | [3] |
Role in PROTAC Technology
Thalidomide-O-amido-C8-NHBoc is a key component in the synthesis of PROTACs that hijack the CRBN E3 ligase. The thalidomide moiety of the molecule binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The other end of the molecule, after deprotection of the Boc group and conjugation to a target-specific ligand, binds to the protein of interest (POI). This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Mechanism of Action: PROTAC-mediated Protein Degradation
The general mechanism of action for a PROTAC synthesized using a thalidomide-based linker like Thalidomide-O-amido-C8-NHBoc is illustrated in the following diagram.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Proposed Synthesis of Thalidomide-O-amido-C8-NHBoc
The synthesis can be envisioned in three main stages:
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Synthesis of a Boc-protected amino-amido-C8-alcohol.
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Activation of the alcohol.
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Coupling with a hydroxythalidomide derivative.
Table 2: Reagents and Solvents for Proposed Synthesis
| Reagent/Solvent | Purpose |
| 8-aminocaprylic acid | Starting material for the linker |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc protection of the amine |
| N-Hydroxysuccinimide (NHS) | Activation of the carboxylic acid |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent |
| 8-amino-1-octanol | Linker extension |
| Methanesulfonyl chloride (MsCl) | Activation of the alcohol |
| Triethylamine (TEA) | Base |
| 4-Hydroxythalidomide | E3 ligase ligand precursor |
| Sodium hydride (NaH) | Base for ether synthesis |
| Dichloromethane (DCM) | Solvent |
| Dimethylformamide (DMF) | Solvent |
| Tetrahydrofuran (THF) | Solvent |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Hexanes | Eluent for chromatography |
| Saturated sodium bicarbonate solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous sodium sulfate | Drying agent |
| Silica gel | Stationary phase for chromatography |
Step 1: Synthesis of tert-butyl (8-hydroxyoctyl)carbamate
A potential first step involves the Boc protection of one of the amino groups of a suitable C8 diamine precursor.
Protocol:
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Dissolve 8-amino-1-octanol in a suitable solvent such as dichloromethane (DCM).
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Add triethylamine (1.1 equivalents) to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 8-((tert-butoxycarbonyl)amino)octyl methanesulfonate
The terminal alcohol is then activated, for example, by mesylation.
Protocol:
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Dissolve the product from Step 1 in anhydrous DCM at 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with DCM.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.
Step 3: Synthesis of a Thalidomide-O-C8-NHBoc precursor
The activated linker is then coupled with a hydroxythalidomide derivative.
Protocol:
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Suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Slowly add a solution of 4-hydroxythalidomide (1.0 equivalent) in DMF at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the product from Step 2 (1.1 equivalents) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Amidation to yield Thalidomide-O-amido-C8-NHBoc
The final step would involve the formation of the amide bond. A more direct route might involve starting with a precursor that already contains the amide linkage. The above is one of several plausible routes.
Note: The protocols provided are generalized and would require optimization for specific laboratory conditions.
Caption: Plausible synthetic workflow for Thalidomide-O-amido-C8-NHBoc.
Conclusion
Thalidomide-O-amido-C8-NHBoc is a valuable chemical tool for the synthesis of PROTACs aimed at targeted protein degradation. Its structure is rationally designed to incorporate a CRBN E3 ligase binding moiety, a linker of sufficient length to facilitate ternary complex formation, and a protected amine for conjugation to a target-specific ligand. While detailed experimental data and a definitive synthesis protocol are not widely published, this guide provides a solid foundation for understanding its properties, its role in PROTAC development, and a plausible approach to its synthesis. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily accessible building blocks like Thalidomide-O-amido-C8-NHBoc will undoubtedly grow.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Thalidomide-O-amido-C8-NHBoc | CAS:1950635-34-3 | AxisPharm [axispharm.com]
- 3. Thalidomide-O-amido-C8-NHBoc|1950635-34-3|COA [dcchemicals.com]
- 4. Thalidomide-O-amido-C8-NHBoc, 1950635-34-3 | BroadPharm [broadpharm.com]
